3-(bromomethyl)-3-(methoxymethyl)oxolane
Description
Properties
CAS No. |
1565319-91-6 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of Trimethylolpropane Triacetate (TME Tri-Acetate)
The precursor trimethylolpropane triacetate undergoes bromination using sodium bromide and sulfuric acid, generating HBr in situ. This step selectively produces the TME dibromoacetate derivative without mono- or tri-bromo byproducts. The reaction proceeds at 70–80°C under reflux, achieving >90% conversion. The absence of external HBr simplifies handling and reduces corrosion risks.
Phase Transfer-Catalyzed Cyclization
The TME dibromoacetate is cyclized using NaOH in refluxing carbon tetrachloride (CCl₄) or n-butyl chloride, with a quaternary ammonium salt as a phase transfer catalyst (PTC). The PTC facilitates hydroxide ion transfer into the organic phase, promoting intramolecular nucleophilic displacement to form the oxolane ring. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| PTC Loading | 0.5% wt/wt | Maximizes cyclization rate |
| Temperature | 70–80°C | Balances reaction rate/energy |
| Solvent | CCl₄ | Enhances PTC effectiveness |
This method yields 3-(bromomethyl)-3-methyloxetane at >90% purity, which can be modified to introduce the methoxymethyl group via subsequent alkoxylation.
Intramolecular Etherification of 1,3-Diol Derivatives
Intramolecular cyclization of 1,3-diol precursors, as reported in oxetane synthesis, provides a stereocontrolled route. For 3-(bromomethyl)-3-(methoxymethyl)oxolane, the process involves:
Diastereoselective Reduction and Bromination
A 1,3-diol intermediate is synthesized via aldol condensation followed by stereoselective reduction (e.g., using NaBH₄ or DIBAL). The diol is then converted to a 1-hydroxy-3-bromo derivative through ortho ester formation and subsequent treatment with acetyl bromide. This step ensures inversion of configuration at the brominated carbon.
Base-Mediated Cyclization
The brominated diol undergoes cyclization in tetrahydrofuran (THF) using sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH promotes a double inversion mechanism, retaining stereochemistry, while KOtBu accelerates the reaction at elevated temperatures (80–100°C). Yields range from 70% to 85%, with minor elimination byproducts (e.g., 3-bromo-2-methylprop-1-ene) forming at >100°C.
Nucleophilic Displacement of Methoxymethyl Precursors
Methoxymethyl oxolane derivatives serve as intermediates for introducing the bromomethyl group. A protocol inspired by aryl sulfonate displacement in fluorinated oxetanes is applicable here:
Synthesis of 3-Methoxymethyl-3-Hydroxymethyl Oxolane
The hydroxymethyl oxolane is protected as a p-toluenesulfonate (tosylate) ester, enhancing leaving-group ability. Treatment with methoxide ions (NaOMe/MeOH) substitutes the tosylate with a methoxymethyl group.
Bromination via HBr Gas or Aqueous HBr
The methoxymethyl oxolane is exposed to HBr gas in dichloromethane (DCM) or 48% aqueous HBr at 0–5°C. The bromomethyl group replaces the hydroxymethyl moiety via SN2 mechanism, preserving ring integrity. This method achieves 75–80% yield but requires careful temperature control to avoid ring-opening side reactions.
Spirocyclic Intermediate Strategy
Spirocyclic oxetanes, synthesized from tribromopentaerythritol, offer a pathway to densely functionalized oxolanes:
Formation of Spirocyclic Dibromide
Tribromopentaerythritol reacts with a methoxymethyl Grignard reagent (e.g., CH₃OCH₂MgBr), forming a spirocyclic intermediate with two bromine atoms.
Selective Debromination and Functionalization
Controlled debromination using zinc dust in acetic acid removes one bromine atom, yielding this compound. This method is less common due to multi-step complexity but provides excellent regioselectivity (90–95% purity).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| In-Situ HBr/PTC | 90–95 | >99 | Scalable, minimal byproducts | Requires toxic solvents (CCl₄) |
| Intramolecular Cyclization | 70–85 | 85–90 | Stereochemical control | Sensitive to temperature fluctuations |
| Nucleophilic Displacement | 75–80 | 80–85 | Mild conditions | Low functional group tolerance |
| Spirocyclic Intermediate | 60–70 | 90–95 | High regioselectivity | Multi-step, time-intensive |
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-3-(methoxymethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include tetrahydrofuran derivatives.
Scientific Research Applications
3-(bromomethyl)-3-(methoxymethyl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-3-(methoxymethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the oxolane ring.
Comparison with Similar Compounds
3-(Bromomethyl)oxolane (CAS 165253-29-2)
3-(Bromomethyl)-3-(propan-2-yloxy)oxolane (CAS 1989659-80-4)
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane
- Structure : Includes a cyclohexyl-bromoether substituent on the oxolane ring.
- Key Differences :
3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
- Structure : Bicyclic analog with a fused oxolane and cyclopropane ring.
- Molecular Formula : C7H12BrO2 .
- Key Differences: Rigid bicyclic structure restricts conformational flexibility, impacting reactivity and interaction with biological targets. Potential applications in synthesizing strained molecules or natural product analogs .
Data Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| 3-(Bromomethyl)oxolane | C5H9BrO | 165.03 | 183.2 | 1.448 | -CH2Br |
| 3-(Bromomethyl)-3-(methoxymethyl)oxolane* | C7H13BrO2 | 221.08 (calculated) | N/A | N/A | -CH2Br, -CH2OCH3 |
| 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane | C8H15BrO2 | 223.11 (calculated) | N/A | N/A | -CH2Br, -OCH(CH3)2 |
| 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane | C11H18BrO2 | 277.17 (calculated) | N/A | N/A | -CH2O(C6H10Br) |
*Estimated data based on structural analogs.
Key Research Findings
- Synthetic Utility : The bromomethyl group in these compounds is pivotal for cross-coupling reactions, while ether substituents (methoxy, isopropoxy) modulate electronic and steric effects .
- Safety Considerations : Brominated compounds generally exhibit higher toxicity and flammability (e.g., flash point of 71.4°C for 3-(bromomethyl)oxolane) .
- Structural Impact : Bulky substituents (e.g., cyclohexyl) reduce volatility but increase lipophilicity, influencing biodistribution in pharmaceutical contexts .
Q & A
Q. Methodological Implications :
- Purification : Use fractional distillation due to high boiling point.
- Storage : Store under inert gas (e.g., N2) to prevent decomposition.
- Reaction setup : Conduct reactions in sealed systems to mitigate volatility.
What synthetic methodologies are effective for preparing this compound?
Basic Question
Answer:
Key synthetic routes include:
- Alkylation of oxolane derivatives : Reacting oxolane precursors with bromomethylating agents (e.g., allylic bromides) in polar aprotic solvents like CH3CN, as demonstrated in .
- Bicyclic intermediate formation : suggests pathways involving 6-oxabicyclo[3.1.0]hexane derivatives, which may require ring-opening/functionalization steps.
Q. Optimization Tips :
- Catalyst selection: Use phase-transfer catalysts to enhance bromide reactivity.
- Temperature control: Maintain 40–60°C to balance reaction rate and side-product formation .
How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
Advanced Question
Answer:
Discrepancies in yields often arise from:
- Purity of starting materials : Trace moisture can hydrolyze bromomethyl groups. Validate via Karl Fischer titration.
- Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare yields in CH3CN vs. THF ().
- Catalyst loading : Overuse of catalysts (e.g., AlCl3) can lead to over-bromination.
Q. Experimental Design :
- Use a Design of Experiments (DoE) approach to test variables (solvent, temperature, catalyst ratio).
- Characterize byproducts via GC-MS or <sup>1</sup>H NMR to identify competing pathways .
What strategies are recommended for studying the compound’s stability under varying experimental conditions?
Advanced Question
Answer:
Stability studies should focus on:
Q. Data Interpretation :
- Compare degradation products with known analogs (e.g., tetrahydrofuran derivatives in ).
- Use Arrhenius plots to predict shelf-life under storage conditions .
How does the substitution pattern of this compound influence its reactivity in nucleophilic substitutions?
Advanced Question
Answer:
The compound’s reactivity is governed by:
- Steric effects : The methoxymethyl group creates steric hindrance, slowing SN2 reactions.
- Electronic effects : The bromomethyl group is electron-deficient, favoring nucleophilic attack.
Q. Experimental Validation :
- Compare reaction rates with less-hindered analogs (e.g., 3-(bromomethyl)tetrahydrofuran, ).
- Use DFT calculations to map transition states and identify rate-limiting steps .
What are the structural analogs of this compound, and how do their biological activities differ?
Advanced Question
Answer:
Key analogs and their unique features:
Q. Methodological Insight :
- Use SAR studies to correlate substituents (e.g., methoxy vs. thiophene) with target binding.
- Test analogs in high-throughput screening for hit identification .
What safety precautions are critical when handling this compound in advanced synthetic workflows?
Basic Question
Answer:
Q. Advanced Considerations :
- Monitor airborne bromide levels via ion-selective electrodes.
- Develop in-situ quenching protocols for large-scale reactions .
How can computational chemistry aid in predicting the compound’s behavior in catalytic systems?
Advanced Question
Answer:
- Molecular docking : Predict binding affinity with enzymes (e.g., cytochrome P450) using PubChem data ().
- MD simulations : Study solvation effects in different solvents (e.g., acetonitrile vs. DMSO).
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic sites for functionalization.
Q. Validation :
- Compare computational predictions with experimental kinetic data (e.g., Hammett plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
